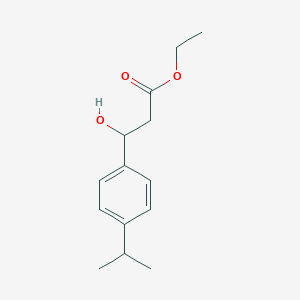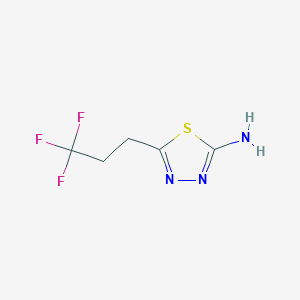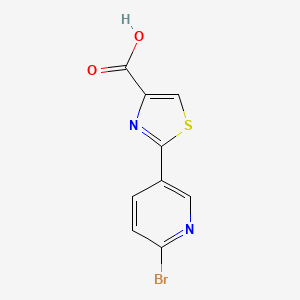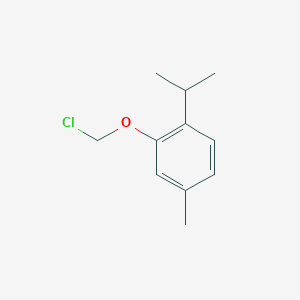
2-(Chloromethoxy)-1-isopropyl-4-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Chloromethoxy)-1-isopropyl-4-methylbenzene is an organic compound with a complex structure that includes a chloromethoxy group, an isopropyl group, and a methyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethoxy)-1-isopropyl-4-methylbenzene typically involves the chloromethylation of 1-isopropyl-4-methylbenzene. This process can be carried out using chloromethyl methyl ether and a Lewis acid catalyst such as aluminum chloride. The reaction is typically conducted under anhydrous conditions to prevent hydrolysis of the chloromethyl ether .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes often incorporate purification steps such as distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethoxy)-1-isopropyl-4-methylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The chloromethoxy group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Formation of amines or thioethers.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Scientific Research Applications
2-(Chloromethoxy)-1-isopropyl-4-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(Chloromethoxy)-1-isopropyl-4-methylbenzene involves its interaction with specific molecular targets. The chloromethoxy group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to modifications in enzyme activity or cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(Chloromethoxy)ethyltrimethylsilane
- Chloromethyl methyl ether
- 2-(Chloromethoxy)ethanol
Uniqueness
Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for various synthetic and research applications .
Properties
Molecular Formula |
C11H15ClO |
|---|---|
Molecular Weight |
198.69 g/mol |
IUPAC Name |
2-(chloromethoxy)-4-methyl-1-propan-2-ylbenzene |
InChI |
InChI=1S/C11H15ClO/c1-8(2)10-5-4-9(3)6-11(10)13-7-12/h4-6,8H,7H2,1-3H3 |
InChI Key |
KCTRYXBQJWLEQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





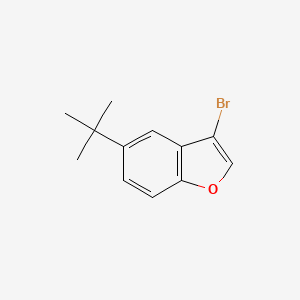

![6,8-Dibromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13687544.png)



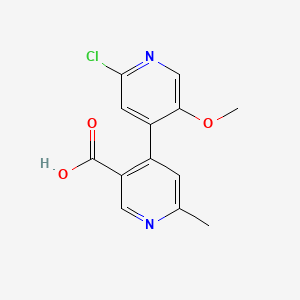
![4-Boc-6-fluoro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine](/img/structure/B13687574.png)
